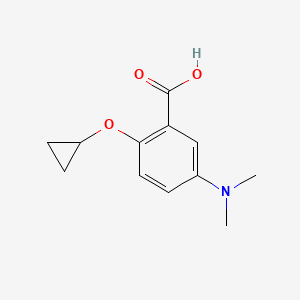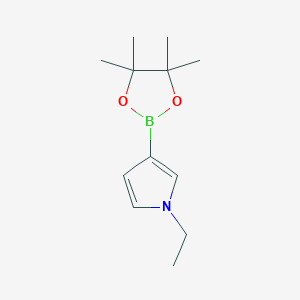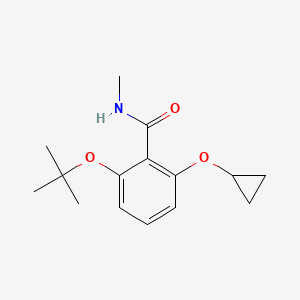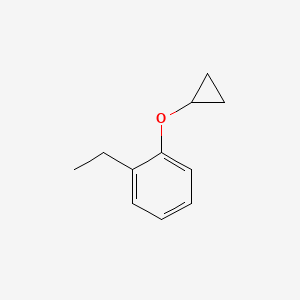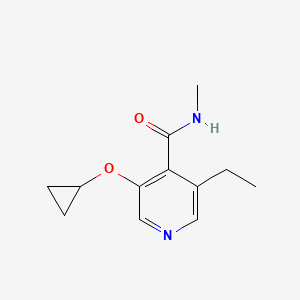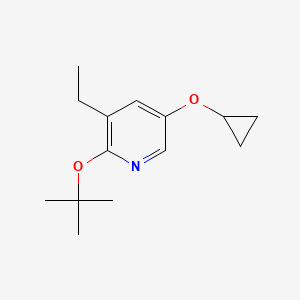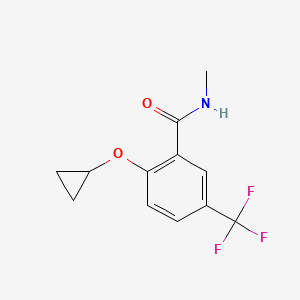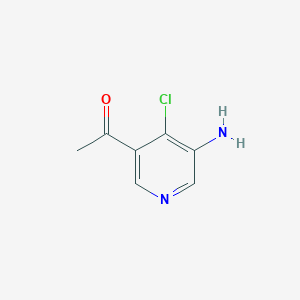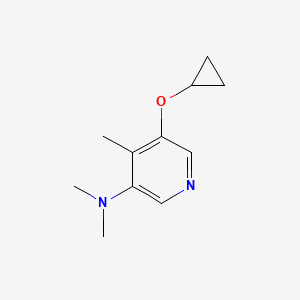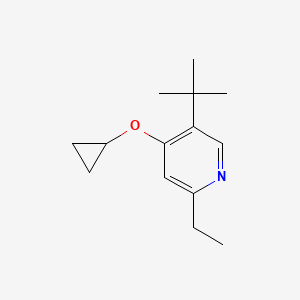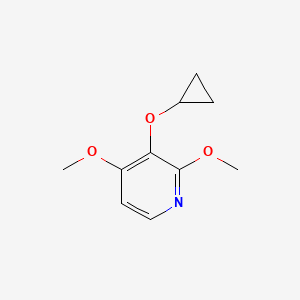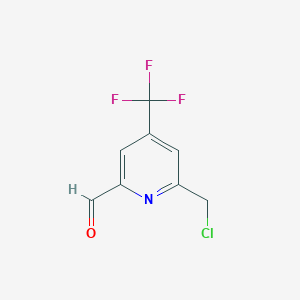
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the 6th position, a trifluoromethyl group at the 4th position, and a carbaldehyde group at the 2nd position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-(trifluoromethyl)pyridine-2-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-methanol.
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: It serves as a building block for the synthesis of herbicides, insecticides, and fungicides.
Material Science: It is used in the development of advanced materials such as liquid crystals and organic semiconductors.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can facilitate covalent binding to target proteins. The carbaldehyde group can form Schiff bases with amines, leading to the formation of bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
6-(Chloromethyl)-4-(methyl)pyridine-2-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Uniqueness
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for nucleophilic substitution. This combination makes it a valuable intermediate in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H5ClF3NO |
|---|---|
Molekulargewicht |
223.58 g/mol |
IUPAC-Name |
6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6-1-5(8(10,11)12)2-7(4-14)13-6/h1-2,4H,3H2 |
InChI-Schlüssel |
YELXGJXYJDXFNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCl)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


